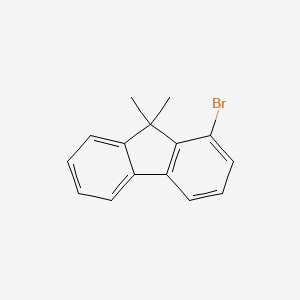
1-bromo-9,9-dimethyl-9H-fluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-9,9-dimethyl-9H-fluorene is an organic compound with the molecular formula C15H13Br. It is a derivative of fluorene, characterized by the presence of a bromine atom at the 1-position and two methyl groups at the 9-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-9,9-dimethyl-9H-fluorene can be synthesized through several methods. One common approach involves the bromination of 9,9-dimethylfluorene using bromine or brominating agents such as N-bromosuccinimide (NBS) under specific reaction conditions . For instance, the reaction can be carried out in an inert atmosphere using toluene as a solvent at elevated temperatures (100-110°C) for about 12 hours .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-9,9-dimethyl-9H-fluorene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as in Suzuki coupling reactions where it reacts with boronic acids to form new carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include organometallic compounds like palladium catalysts and boronic acids.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki coupling reactions, the major products are biaryl compounds .
Wissenschaftliche Forschungsanwendungen
1-Bromo-9,9-dimethyl-9H-fluorene has several scientific research applications:
Organic Electronics: It is used as a precursor in the synthesis of organic semiconducting polymers for organic photovoltaic (OPV) devices and organic light-emitting diodes (OLEDs).
Materials Science: The compound’s unique structural properties make it suitable for use in the development of non-linear optical (NLO) materials.
Chemical Synthesis: It serves as an intermediate in the synthesis of various complex organic molecules, facilitating the study of new chemical reactions and mechanisms.
Wirkmechanismus
The mechanism by which 1-bromo-9,9-dimethyl-9H-fluorene exerts its effects is primarily through its ability to participate in various chemical reactions. The bromine atom at the 1-position is highly reactive, making the compound a valuable intermediate in organic synthesis. The presence of the methyl groups at the 9-position enhances the compound’s stability and reactivity by providing steric hindrance and electronic effects .
Vergleich Mit ähnlichen Verbindungen
2-Bromo-9,9-dimethylfluorene: Similar in structure but with the bromine atom at the 2-position.
3-Bromo-9,9-dimethylfluorene: Another isomer with the bromine atom at the 3-position, used as an intermediate in organic synthesis.
4-Bromo-9,9-dimethylfluorene: This compound has the bromine atom at the 4-position and is used in similar applications.
Uniqueness: 1-Bromo-9,9-dimethyl-9H-fluorene is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to its isomers. The position of the bromine atom significantly influences the compound’s chemical behavior and its suitability for various applications .
Eigenschaften
IUPAC Name |
1-bromo-9,9-dimethylfluorene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Br/c1-15(2)12-8-4-3-6-10(12)11-7-5-9-13(16)14(11)15/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMZUUSFWPQLMQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C(=CC=C3)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
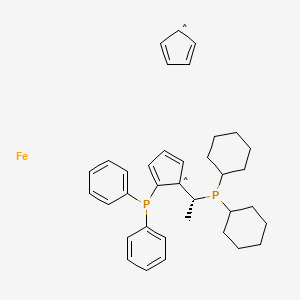
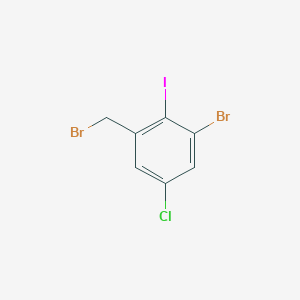
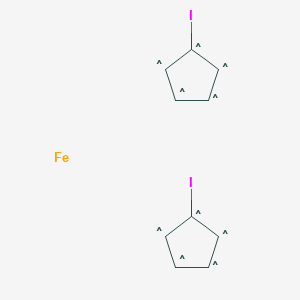
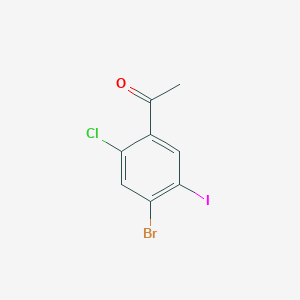

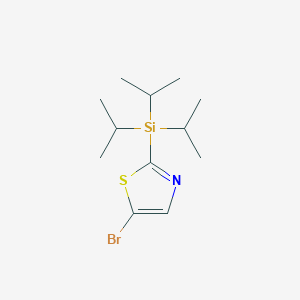
![(3R)-3-azaniumyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate](/img/structure/B8240549.png)
![Tert-butyl 2-(trifluoromethylsulfonyloxy)spiro[5,6-dihydropyrrolo[1,2-b]pyrazole-4,3'-pyrrolidine]-1'-carboxylate](/img/structure/B8240551.png)
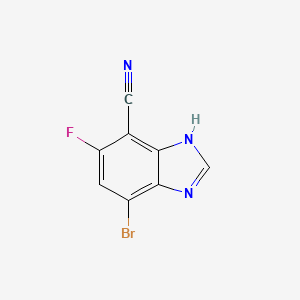
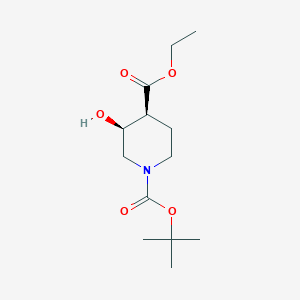
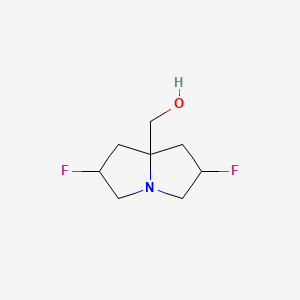
![(6S)-6-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepine](/img/structure/B8240577.png)
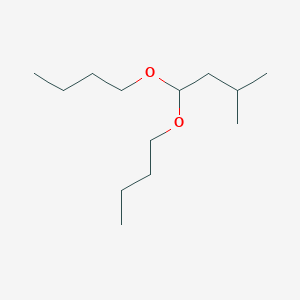
![3-Hydroxy-5-methyl-4-oxo-3-[(trimethylazaniumyl)methyl]heptanoate](/img/structure/B8240592.png)
